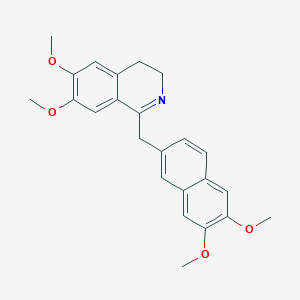
1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a naphthalene ring system substituted with methoxy groups and a dihydroisoquinoline moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
准备方法
The synthesis of 1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthalene derivative: The starting material, 6,7-dimethoxynaphthalene, is subjected to a Friedel-Crafts alkylation reaction to introduce a methyl group at the 2-position, forming 2-methyl-6,7-dimethoxynaphthalene.
Oxidation: The methyl group is then oxidized to form the corresponding aldehyde, 2-formyl-6,7-dimethoxynaphthalene.
Reductive amination: The aldehyde undergoes reductive amination with 6,7-dimethoxy-3,4-dihydroisoquinoline to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process.
化学反应分析
1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can interact with receptor proteins, altering signal transduction pathways and leading to various biological effects.
相似化合物的比较
1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the naphthalene moiety and has different chemical properties and biological activities.
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone: This compound has a ketone group instead of the dihydroisoquinoline moiety, leading to different reactivity and applications.
6,7-Dimethoxy-2-naphthaldehyde: This compound has an aldehyde group and is used in different synthetic applications compared to the dihydroisoquinoline derivative.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
属性
CAS 编号 |
37708-04-6 |
|---|---|
分子式 |
C24H25NO4 |
分子量 |
391.5 g/mol |
IUPAC 名称 |
1-[(6,7-dimethoxynaphthalen-2-yl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C24H25NO4/c1-26-21-11-16-6-5-15(9-18(16)13-23(21)28-3)10-20-19-14-24(29-4)22(27-2)12-17(19)7-8-25-20/h5-6,9,11-14H,7-8,10H2,1-4H3 |
InChI 键 |
MEPXRRRAPSSBAE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC4=CC(=C(C=C4C=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


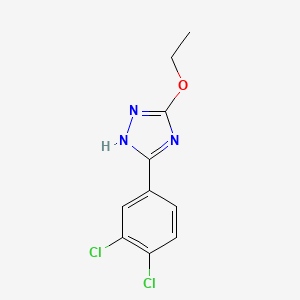
![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)
![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)
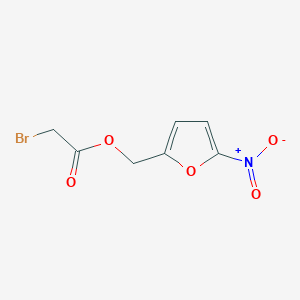
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile](/img/structure/B12908427.png)
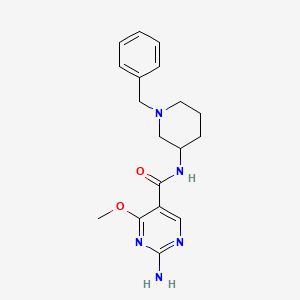

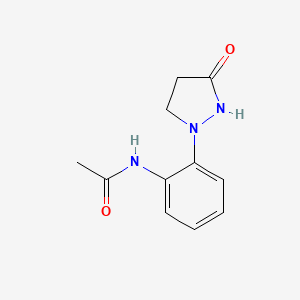
![3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline](/img/structure/B12908459.png)

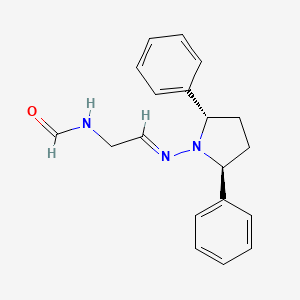

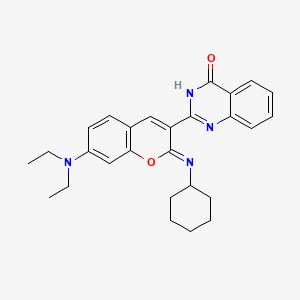
![1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one](/img/structure/B12908490.png)
